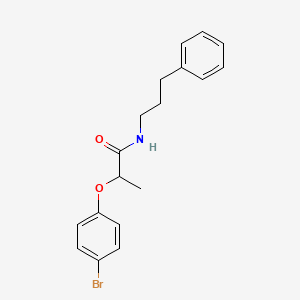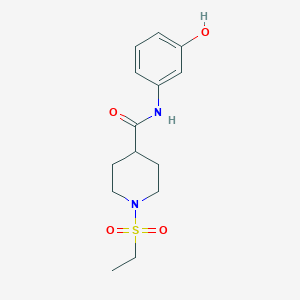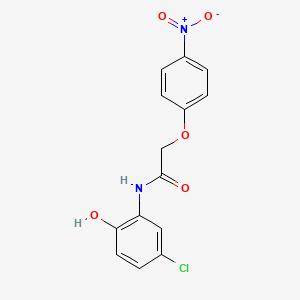
2-(4-bromophenoxy)-N-(3-phenylpropyl)propanamide
説明
2-(4-bromophenoxy)-N-(3-phenylpropyl)propanamide, commonly known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. BPP is a selective antagonist of the TRPV1 receptor, which is involved in pain perception and inflammation.
作用機序
BPP acts as a selective antagonist of the TRPV1 receptor, which is a non-selective cation channel involved in pain perception and inflammation. BPP binds to the TRPV1 receptor and blocks the influx of calcium ions, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects
BPP has been shown to have a selective antagonistic effect on the TRPV1 receptor, which is involved in pain perception and inflammation. BPP has been tested in animal models for its potential use in pain management, and has shown promising results. BPP has also been studied for its potential use in cancer treatment, as the TRPV1 receptor has been implicated in cancer cell growth and metastasis.
実験室実験の利点と制限
One advantage of BPP is its selectivity for the TRPV1 receptor, which allows for targeted pain management and inflammation reduction. Additionally, BPP has shown promising results in animal models for its potential use in cancer treatment. However, limitations of BPP include its potential for off-target effects and its limited solubility in water.
将来の方向性
For BPP research include further studies on its potential use in pain management, inflammation reduction, and cancer treatment. Additionally, research on the pharmacokinetics and pharmacodynamics of BPP is needed to better understand its potential for clinical use. Further studies on the safety and potential side effects of BPP are also needed. Overall, BPP has shown promising results in preclinical studies and has significant potential for use in various fields.
科学的研究の応用
BPP has been extensively studied for its potential use in various fields, including pain management, inflammation, and cancer treatment. BPP has been shown to have a selective antagonistic effect on the TRPV1 receptor, which is involved in pain perception and inflammation. BPP has been tested in animal models for its potential use in pain management, and has shown promising results. BPP has also been studied for its potential use in cancer treatment, as the TRPV1 receptor has been implicated in cancer cell growth and metastasis.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-(3-phenylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-14(22-17-11-9-16(19)10-12-17)18(21)20-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVFUNBGPYJOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCC1=CC=CC=C1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,5'-[(3,3'-dimethyl-4,4'-biphenyldiyl)diimino]bis(5-oxopentanoic acid)](/img/structure/B4111606.png)
![3-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4111616.png)
![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4111619.png)
![N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4111622.png)
![4-methyl-3-(1-piperidinylsulfonyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4111629.png)
![3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4111638.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide]](/img/structure/B4111641.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4111643.png)
![5-(2,4-dichlorophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4111649.png)

![1-[2-(4-bromophenoxy)propanoyl]piperidine](/img/structure/B4111678.png)

![ethyl 3-bromo-4-[({4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111690.png)
